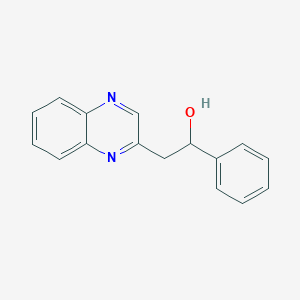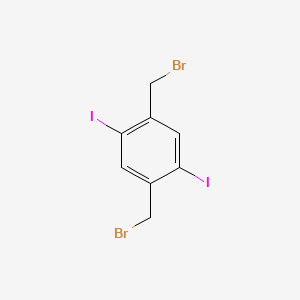
1,4-Bis(bromomethyl)-2,5-diiodobenzene
Descripción general
Descripción
1,4-Bis(bromomethyl)-2,5-diiodobenzene is an organic compound with the molecular formula C8H6Br2I2 It is a derivative of benzene, where two bromomethyl groups and two iodine atoms are substituted at the 1,4 and 2,5 positions, respectively
Aplicaciones Científicas De Investigación
1,4-Bis(bromomethyl)-2,5-diiodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the fabrication of benzene-linked porous polymers for selective carbon dioxide capture, showcasing its potential in environmental applications.
Medicinal Chemistry: It is utilized in the synthesis of bioactive molecules and drug candidates, contributing to the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
Brominated aromatic compounds are known to interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution . In this process, the bromine atom on the compound can be replaced by a nucleophile, which could be a part of a target biomolecule .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including free radical bromination of alkyl benzenes .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 263957 , can influence its pharmacokinetic behavior.
Result of Action
The compound’s ability to undergo polymorphic modifications suggests that it may have diverse effects at the molecular level, potentially influencing the structure and function of target biomolecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(bromomethyl)-2,5-diiodobenzene. For instance, the compound exhibits dimorphism, with two polymorphic forms that have different thermodynamic properties and transformation behaviors . These forms can interconvert under different environmental conditions, such as temperature .
Métodos De Preparación
The synthesis of 1,4-Bis(bromomethyl)-2,5-diiodobenzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzene derivative. The process may start with the bromination of 1,4-dimethylbenzene to form 1,4-bis(bromomethyl)benzene, followed by iodination to introduce iodine atoms at the 2,5 positions. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective substitution.
Análisis De Reacciones Químicas
1,4-Bis(bromomethyl)-2,5-diiodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form diiodobenzoquinone derivatives or reduction to form diiodobenzene derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1,4-Bis(bromomethyl)-2,5-diiodobenzene can be compared with similar compounds such as:
1,4-Bis(bromomethyl)benzene: Lacks the iodine atoms, making it less versatile in coupling reactions.
1,4-Diiodobenzene: Lacks the bromomethyl groups, limiting its use in nucleophilic substitution reactions.
1,4-Dibromo-2,5-diiodobenzene: Similar but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.
Propiedades
IUPAC Name |
1,4-bis(bromomethyl)-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXBYLAAAKTAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)CBr)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376212 | |
| Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56403-29-3 | |
| Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


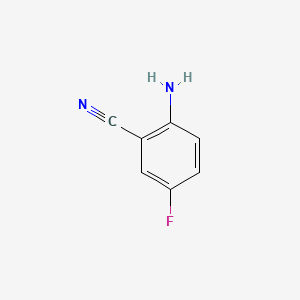

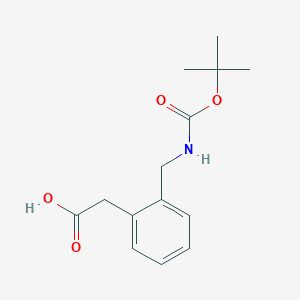
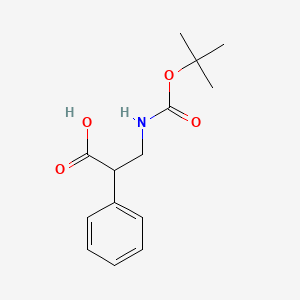
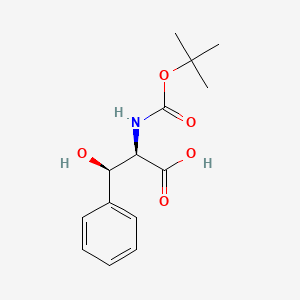
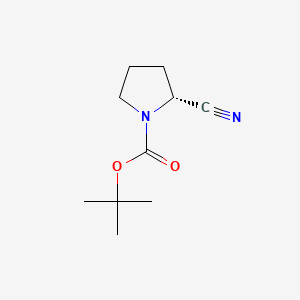

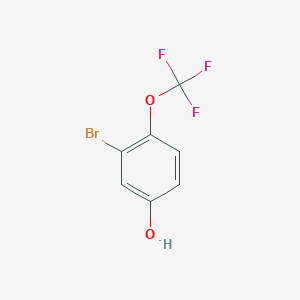
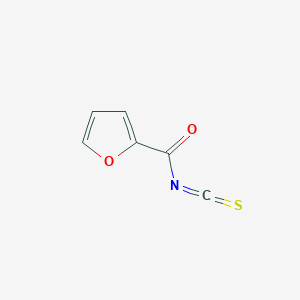
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
